2,3-Dichloroquinoline 2,3-Dichloroquinoline
Brand Name: Vulcanchem
CAS No.: 613-18-3
VCID: VC2446828
InChI: InChI=1S/C9H5Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
SMILES: C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl
Molecular Formula: C9H5Cl2N
Molecular Weight: 198.05 g/mol

2,3-Dichloroquinoline

CAS No.: 613-18-3

Cat. No.: VC2446828

Molecular Formula: C9H5Cl2N

Molecular Weight: 198.05 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichloroquinoline - 613-18-3

Specification

CAS No. 613-18-3
Molecular Formula C9H5Cl2N
Molecular Weight 198.05 g/mol
IUPAC Name 2,3-dichloroquinoline
Standard InChI InChI=1S/C9H5Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Standard InChI Key KWVNKWCJDAWNAE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl

Introduction

Physical and Chemical Properties

2,3-Dichloroquinoline possesses well-defined physical and chemical properties that influence its behavior in chemical reactions and applications.

Basic Identification Properties

The following table presents the fundamental identification parameters for 2,3-Dichloroquinoline:

PropertyValue
Chemical FormulaC₉H₅Cl₂N
Molecular Weight198.0487 g/mol
CAS Registry Number613-18-3
Systematic Name2,3-dichloroquinoline

Physical Properties

The physical properties of 2,3-Dichloroquinoline are crucial for understanding its behavior in various chemical environments:

PropertyValue
Boiling Point288.769 °C at 760 mmHg
Flash Point155.958 °C
Density1.408 g/cm³
Molar Volume140.674 cm³
Molar Refractivity51.977 cm³
Surface Tension51.579 dyne/cm
Polarizability20.605×10⁻²⁴ cm³
Enthalpy of Vaporization50.686 kJ/mol
Vapor Pressure0.004 mmHg at 25°C

These physical properties are important considerations for handling, purification, and application of the compound in various chemical processes .

Molecular Structural Identifiers

Identifier TypeValue
SMILESClc1cc2ccccc2nc1Cl
InChIInChI=1/C9H5Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
InChIKeyKWVNKWCJDAWNAE-UHFFFAOYAM

These identifiers provide standardized representations of the compound's structure that are essential for database searches and computational studies .

Physicochemical Properties

The following properties are important for predicting the compound's behavior in biological systems and environmental contexts:

PropertyValue
LogP (Octanol-Water Partition Coefficient)3.54
LogD (pH 5.5)3
LogD (pH 7.4)3
Bioconcentration Factor (BCF) (pH 5.5)263
Bioconcentration Factor (BCF) (pH 7.4)263
Soil Adsorption Coefficient (KOC) (pH 5.5)1878
Soil Adsorption Coefficient (KOC) (pH 7.4)1878
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0
Freely Rotating Bonds0
Polar Surface Area12.89 Ų
Index of Refraction1.661

The relatively high LogP value of 3.54 indicates that 2,3-Dichloroquinoline is lipophilic, suggesting better solubility in organic solvents than in water .

Synthesis Methodologies

Step 1: N-oxide Formation and Rearrangement

The synthesis begins with the formation of the N-oxide of 3-bromoquinoline, followed by rearrangement to produce 3-bromocarbostyril. This transformation is critical for establishing the framework for subsequent chlorination steps .

Step 2: Conversion to 3-Bromo-2-chloroquinoline

The second step involves a one-pot conversion of 3-bromocarbostyril to form 3-bromo-2-chloroquinoline. This reaction introduces the first chlorine atom at position 2 of the quinoline ring while maintaining the bromine at position 3 .

Step 3: Halogen Exchange Reaction

The final step involves a halogen exchange reaction, where the bromine atom at position 3 is replaced with a chlorine atom, resulting in the formation of 2,3-dichloroquinoline. This exchange completes the synthesis, providing the target compound with the desired dichlorination pattern .

3-Bromoquinoline → 3-Bromoquinoline N-oxide → 3-Bromocarbostyril → 3-Bromo-2-chloroquinoline → 2,3-Dichloroquinoline

Comparative Analysis with Related Compounds

Reactivity Patterns of Dichloroquinolines

Understanding the reactivity of 2,3-dichloroquinoline can be enhanced by examining the behavior of related dichloroquinoline isomers in similar reactions.

Palladium-Catalyzed Amination Reactions

Research on dichloroquinolines such as 2,6-dichloroquinoline, 2,8-dichloroquinoline, and 4,8-dichloroquinoline has demonstrated their participation in palladium-catalyzed amination reactions, though with varying degrees of selectivity:

  • 2,6-Dichloroquinoline shows very low selectivity in amination reactions, often producing complicated reaction mixtures that are difficult to separate by chromatography

  • 2,8-Dichloroquinoline exhibits substantially better results, with more controlled reactivity

  • 4,8-Dichloroquinoline allows for more selective substitution reactions

By analogy, 2,3-dichloroquinoline would likely demonstrate its own characteristic reactivity pattern in such catalytic transformations, influenced by the specific positioning of the chlorine atoms.

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